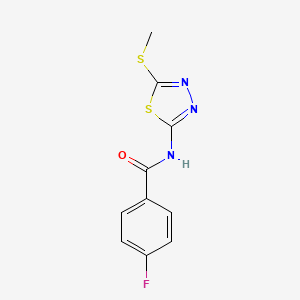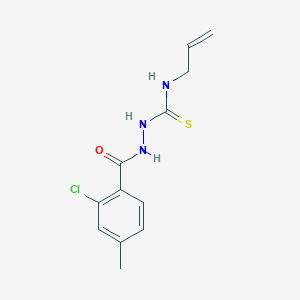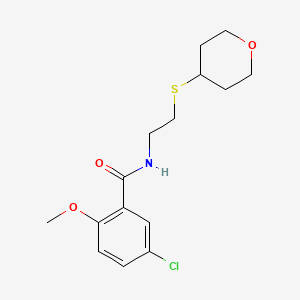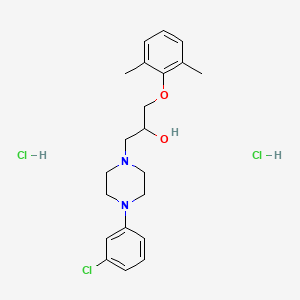
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Overview
Description
“(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” is a chemical compound that belongs to the class of organic compounds known as hydroxycinnamic acids . These are compounds containing a cinnamic acid where the benzene ring is hydroxylated .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid involved mixing two reactants, resulting in a dark brownish color precipitate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C10H10O3 . The exact mass of the molecule is 178.062988 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 342.6±17.0 °C at 760 mmHg, and a flash point of 138.6±14.4 °C .Scientific Research Applications
Platelet Deposition in Atherothrombotic Lesions
A study conducted by Moriwaki et al. (2000) investigated the effects of 4-cyano-5,5-bis(methoxyphenyl)-4-pentenoic acid (E5510), an antiplatelet agent. The study revealed that short-term therapy with E5510 effectively inhibited platelet deposition in active atherothrombotic lesions without significantly reducing carotid plaque size. The combination of platelet scintigraphy (PSG) and ultrasonography (US) was utilized to evaluate the effectiveness of anti-thrombotic drugs in vivo (Moriwaki et al., 2000).
Norepinephrine Metabolism
Studies by Mårdh et al. (1981, 1982) focused on the metabolism of norepinephrine in humans, specifically investigating the turnover of its metabolites using deuterium labeling. The research provided valuable insights into the turnover and fate of 4-hydroxy-3-methoxymandelic acid (HMMA) and 4-hydroxy-3-methoxyphenylglycol (HMPG) in the human body. It was found that HMMA turns over rapidly in a relatively small volume of distribution, indicating its significance in the metabolic pathways associated with norepinephrine (Mårdh, Sjöquist, & Änggård, 1982).
Metabolic Pathways in Drug Interactions
A study by Kondo et al. (1990) examined the serum concentrations of valproic acid (VPA) and its mono-unsaturated metabolites, including 2-propyl-2-pentenoic acid, in patients receiving different treatments. The research highlighted the complex metabolic pathways and the impact of drug interactions on the metabolism of substances like VPA, shedding light on the intricate mechanisms of drug metabolism and its clinical implications (Kondo et al., 1990).
Pharmacokinetics of TZT-1027
A phase I and pharmacokinetic study of TZT-1027, a cytotoxic dolastatin 10 derivative, was conducted by de Jonge et al. (2005). The study aimed to determine the dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics of TZT-1027 when administered to patients with advanced solid tumors. This research is critical for understanding the pharmacological properties and potential therapeutic applications of novel cytotoxic agents (de Jonge et al., 2005).
Future Directions
The future directions for the study of “(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the biotransformation of similar compounds by Trametes versicolor suggests potential applications in the field of green chemistry .
Mechanism of Action
Target of Action
Similar compounds like isoferulic acid have been reported to interact withO-methyltransferase in Synechocystis sp . This enzyme plays a crucial role in the methylation process, which is a key regulatory mechanism in cells.
Mode of Action
It’s plausible that it might interact with its targets in a manner similar to other hydroxycinnamic acids . These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
Hydroxycinnamic acids, a class of compounds to which it belongs, are known to be involved in various biological pathways, including those related to cellular metabolism and signal transduction .
Pharmacokinetics
Similar compounds like isoferulic acid have been reported to have good bioavailability .
Result of Action
Hydroxycinnamic acids, a class of compounds to which it belongs, are known to exhibit antioxidant, anti-inflammatory, and anticancer properties .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and efficacy of similar compounds .
properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRJDDHTZZDZ-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)

![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2355235.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2355237.png)
![3-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2355238.png)
![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2355240.png)

![N-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355243.png)
